tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in various chemical reactions. These interactions contribute to the compound’s effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-Butyl (1-hydroxy-3-methylbutan-2-yl)amine
- tert-Butyl (1-hydroxy-3-methylbutan-2-yl)ester
Uniqueness
tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a reagent in biochemical studies .
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3 |
InChI Key |
CMQXNCQNVUMSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.